Cas no 88964-99-2 (6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)

6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine structure
88964-99-2 structure
商品名:6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine
CAS番号:88964-99-2
MF:C13H8N2Cl2
メガワット:263.12202
MDL:MFCD00269398
CID:710622
PubChem ID:717647

6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

    • Imidazo[1,2-a]pyridine,6-chloro-2-(4-chlorophenyl)-
    • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
    • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-α]pyridine
    • SCHEMBL1691409
    • SR-01000476760-1
    • AB00811075-08
    • cid_717647
    • 2P-022
    • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-alpha]pyridine
    • SMR000549995
    • EN300-1221142
    • HMS2880B14
    • AE-848/30896040
    • CFINUJBABHRHDT-UHFFFAOYSA-N
    • DTXSID10352062
    • CS-0313378
    • SY353040
    • 88964-99-2
    • BDBM114931
    • CCG-19199
    • CHEMBL1300723
    • SR-01000476760
    • MFCD00269398
    • F0913-3169
    • AKOS000416947
    • E88084
    • FT-0664658
    • 6-chloranyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
    • NCGC00282580-01
    • MLS001166240
    • 6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine
    • MDL: MFCD00269398
    • インチ: InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
    • InChIKey: CFINUJBABHRHDT-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 262.0064537g/mol
  • どういたいしつりょう: 262.0064537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 17.3Ų
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 密度みつど: 1.38
  • 屈折率: 1.668

6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1221142-2.5g
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2
2.5g
$586.0 2023-08-31
Enamine
EN300-1221142-10.0g
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2
10.0g
$1286.0 2023-07-10
Enamine
EN300-1221142-0.5g
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2
0.5g
$209.0 2023-08-31
Enamine
EN300-1221142-10g
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2
10g
$1286.0 2023-08-31
Enamine
EN300-1221142-1.0g
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2
1.0g
$299.0 2023-07-10
Life Chemicals
F0913-3169-0.25g
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2 95%+
0.25g
$273.0 2023-09-07
Life Chemicals
F0913-3169-2.5g
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2 95%+
2.5g
$608.0 2023-09-07
abcr
AB383158-1 g
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2
1 g
€594.60 2023-07-19
Life Chemicals
F0913-3169-0.5g
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2 95%+
0.5g
$288.0 2023-09-07
eNovation Chemicals LLC
Y1003315-5g
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
88964-99-2 95%
5g
$1050 2024-07-24

6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine 関連文献

  • 1. Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines through domino three-component coupling and 5-exo-dig cyclization in water
    Jaideep B. Bharate,Santosh K. Guru,Shreyans K. Jain,Samdarshi Meena,Parvinder Pal Singh,Shashi Bhushan,Baldev Singh,Sandip B. Bharate,Ram A. Vishwakarma RSC Adv. 2013 3 20869

6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridineに関する追加情報

6-Chloro-2-(4-Chlorophenyl)Imidazo[1,2-a]Pyridine: A Comprehensive Overview

The compound with CAS No 88964-99-2, commonly referred to as 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, is a highly specialized heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazopyridine family, which is known for its unique structural features and diverse biological activities. The imidazo[1,2-a]pyridine core of this molecule is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, creating a structure with significant potential for various applications.

The presence of two chlorine substituents at the 6-position of the imidazole ring and the para position of the phenyl group introduces additional electronic and steric effects, which significantly influence the compound's chemical reactivity and biological properties. These substituents also enhance the molecule's stability and solubility, making it a promising candidate for further exploration in drug discovery and materials science.

Recent studies have highlighted the potential of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine as a lead compound in the development of novel pharmaceutical agents. Researchers have demonstrated that this compound exhibits potent inhibitory activity against various enzymes involved in disease pathways, such as kinase enzymes and proteases. Its ability to modulate these targets makes it a valuable tool in the study of cellular signaling mechanisms and therapeutic intervention strategies.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The rigid and planar structure of imidazo[1,2-a]pyridine derivatives makes them ideal candidates for use in organic electronics and optoelectronic devices. Recent advancements in synthetic methodologies have enabled the precise control of substituent placement, further enhancing the compound's electronic properties and applicability in these fields.

The synthesis of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Key steps include nucleophilic aromatic substitution, coupling reactions, and cyclization processes. These methods not only ensure high yields but also allow for fine-tuning of the molecule's substituents to achieve desired properties.

From an environmental perspective, researchers have also investigated the biodegradation pathways of this compound to assess its ecological impact. Studies indicate that under specific conditions, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes efficient microbial degradation, reducing concerns about its persistence in natural ecosystems.

In conclusion, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS No 88964-99-2) stands out as a versatile compound with multifaceted applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future research endeavors aimed at developing innovative solutions in medicine and materials science.

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Amadis Chemical Company Limited
(CAS:88964-99-2)6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine
A1187209
清らかである:99%
はかる:1g
価格 ($):314.0